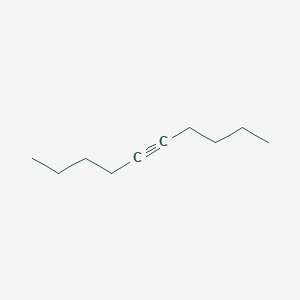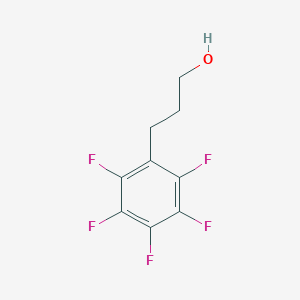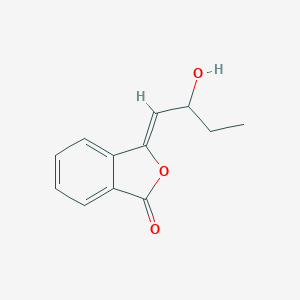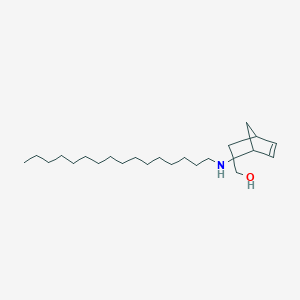
2-Hexadecylamino-2-hydroxymethylnorbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylamino-2-hydroxymethylnorbornene, also known as HANB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HANB is a norbornene-based compound that contains an amino group and a hydroxymethyl group. It is a versatile compound that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood. However, it is believed that 2-Hexadecylamino-2-hydroxymethylnorbornene exerts its biological effects by interacting with cellular membranes and altering their properties. 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to induce membrane damage and disrupt membrane integrity, leading to cell death. It has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical And Physiological Effects
2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Hexadecylamino-2-hydroxymethylnorbornene inhibits cancer cell growth and induces apoptosis. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-Hexadecylamino-2-hydroxymethylnorbornene has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various applications, including biomedicine, materials science, and catalysis. However, there are also limitations to using 2-Hexadecylamino-2-hydroxymethylnorbornene in lab experiments. 2-Hexadecylamino-2-hydroxymethylnorbornene is a synthetic compound that may not accurately mimic natural biological systems. In addition, the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-Hexadecylamino-2-hydroxymethylnorbornene. One direction is to further investigate the mechanism of action of 2-Hexadecylamino-2-hydroxymethylnorbornene, particularly its interactions with cellular membranes. Another direction is to explore the potential applications of 2-Hexadecylamino-2-hydroxymethylnorbornene in biomedicine, such as its use as an anticancer agent or as a fluorescent probe for imaging biological systems. In addition, 2-Hexadecylamino-2-hydroxymethylnorbornene could be further studied for its potential applications in materials science and catalysis. Overall, 2-Hexadecylamino-2-hydroxymethylnorbornene is a promising compound that has the potential to be used in various fields. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
2-Hexadecylamino-2-hydroxymethylnorbornene can be synthesized using various methods, including Diels-Alder reaction, ring-opening metathesis polymerization, and Grubbs' catalyst-mediated ring-closing metathesis. The most common method for synthesizing 2-Hexadecylamino-2-hydroxymethylnorbornene is the ring-closing metathesis method, which involves the reaction of 2-hexadecylaminonorborene with Grubbs' catalyst. This method yields 2-Hexadecylamino-2-hydroxymethylnorbornene with high purity and yield.
Scientific Research Applications
2-Hexadecylamino-2-hydroxymethylnorbornene has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and catalysis. In biomedicine, 2-Hexadecylamino-2-hydroxymethylnorbornene has been shown to have anticancer and antimicrobial properties. It has also been used as a fluorescent probe for imaging biological systems. In materials science, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used to synthesize polymers with unique properties. In catalysis, 2-Hexadecylamino-2-hydroxymethylnorbornene has been used as a catalyst for various reactions, including ring-opening metathesis polymerization and olefin metathesis.
properties
CAS RN |
134864-16-7 |
|---|---|
Product Name |
2-Hexadecylamino-2-hydroxymethylnorbornene |
Molecular Formula |
C24H45NO |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
[2-(hexadecylamino)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C24H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-24(21-26)20-22-16-17-23(24)19-22/h16-17,22-23,25-26H,2-15,18-21H2,1H3 |
InChI Key |
HWXWHIVXDVGDPL-VXNXHJTFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN[C@@]1(C[C@@H]2C[C@H]1C=C2)CO |
SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1(CC2CC1C=C2)CO |
synonyms |
2-HDHMN 2-hexadecylamino-2-hydroxymethylnorbornene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



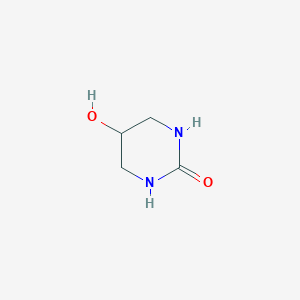
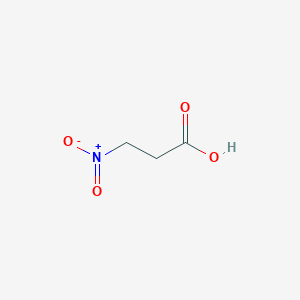
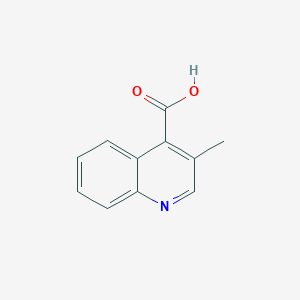
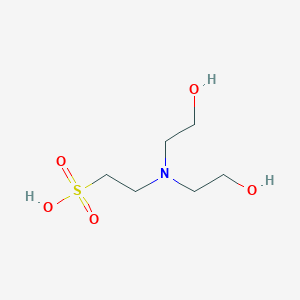
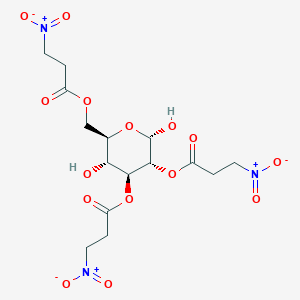
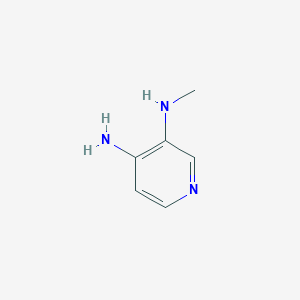
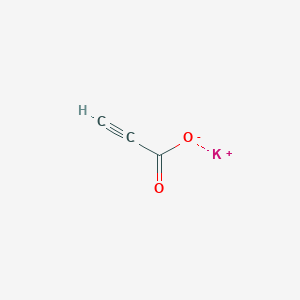
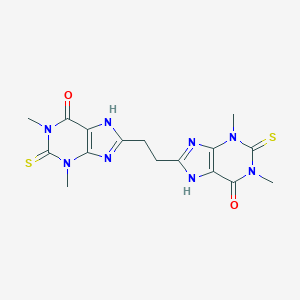
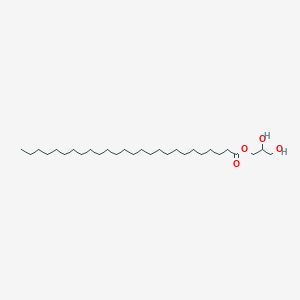
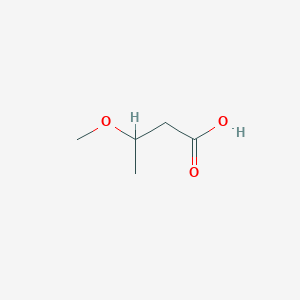
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
